

## (-)-Menthyloxyacetic Acid: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	(-)-Menthyloxyacetic acid	
Cat. No.:	B1585411	Get Quote

CAS Number: 40248-63-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **(-)-Menthyloxyacetic acid**, a pivotal chiral resolving agent. The document outlines its chemical and physical properties, provides a detailed synthesis protocol, and describes its primary application in the separation of enantiomers, a critical process in drug discovery and development.

## **Chemical Identity and Physical Properties**

(-)-Menthyloxyacetic acid, systematically named {[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxy}acetic acid, is a derivative of (-)-menthol. Its utility as a chiral resolving agent stems from its enantiomerically pure structure, which allows for the formation of diastereomeric salts with racemic mixtures of amines or diastereomeric esters with racemic alcohols. These diastereomers exhibit different physical properties, such as solubility, enabling their separation.

Table 1: Chemical Identifiers for (-)-Menthyloxyacetic Acid



Identifier	Value
CAS Number	40248-63-3[1]
Molecular Formula	C12H22O3[1]
Molecular Weight	214.30 g/mol [1]
IUPAC Name	{[(1R,2S,5R)-2-isopropyl-5- methylcyclohexyl]oxy}acetic acid
Synonyms	(-)-Menthyl carboxymethyl ether, L-Menthoxyacetic acid[1]
InChI Key	CILPHQCEVYJUDN-OUAUKWLOSA-N
SMILES	CC(C)[C@@H]1CCINVALID-LINK C[C@H]1OCC(O)=O[2]

Table 2: Physical and Chemical Properties of (-)-Menthyloxyacetic Acid

Property	Value	Reference
Physical Form	White to light yellow crystal powder or liquid	[3]
Melting Point	52-55 °C	[3]
Boiling Point	163-164 °C at 10 mmHg	[3]
Density	1.01 g/mL at 20 °C	[3]
Refractive Index (n20/D)	1.4672	[3]
Optical Rotation [α]25/D	-92.5° (c=4 in methanol)	[3]
рКа	3.47 ± 0.10 (Predicted)	[3]
Flash Point	>110 °C (>230 °F)	[3]
Storage Temperature	2-8°C, sealed in a dry environment	[3]



## Synthesis of (-)-Menthyloxyacetic Acid

The synthesis of **(-)-Menthyloxyacetic acid** is typically achieved through a Williamson ether synthesis, reacting the sodium salt of (-)-menthol with chloroacetic acid.[4] The following protocol is adapted from a well-established procedure.[4]

## **Experimental Protocol: Synthesis**

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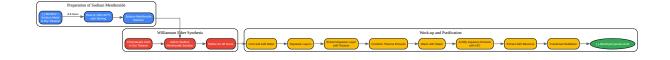
- (-)-Menthol
- Sodium metal
- · Dry Toluene
- Chloroacetic acid (dried)
- 20% Hydrochloric acid
- Benzene
- · Calcium chloride

#### Procedure:

- Preparation of Sodium Menthoxide: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve 400 g (2.56 moles) of (-)-menthol in 1 L of dry toluene.[4] To this solution, add 70 g (3.04 gram atoms) of clean sodium.[4] Heat the mixture to 100-110°C and stir vigorously until all the sodium has reacted, which may take 6-8 hours.[4]
- Reaction with Chloroacetic Acid: Cool the solution to 60-70°C. In a separate flask, dissolve 300 g (3.17 moles) of dried chloroacetic acid in 1.5 L of warm, dry toluene.[4] Add this solution to the sodium menthoxide solution through a separatory funnel at a rate that maintains a gentle reflux.[4] A precipitate of sodium chloroacetate will form.[4]



- Reflux: After the addition is complete, reflux the mixture with thorough stirring for 48 hours.[4]
   It may be necessary to add an additional 1-1.5 L of dry toluene to facilitate stirring.[4]
- Work-up: Cool the reaction mixture and add 2 L of water. Separate the toluene layer. Extract the aqueous layer with two 200-mL portions of toluene.[4] Combine all the toluene portions and extract the (-)-Menthyloxyacetic acid by washing with four 750-mL portions of water.[4]
- Acidification and Extraction: Carefully acidify the combined aqueous extracts with 20% hydrochloric acid. The crude (-)-Menthyloxyacetic acid will separate as an oil. Extract the product with three 200-mL portions of benzene.[4]
- Purification: Combine the benzene extracts and remove the solvent by distillation. The
  residue is then fractionally distilled under reduced pressure to yield pure I-Menthoxyacetic
  acid, boiling at 134–137°/2 mm.[4]



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Diagram 1: Synthesis Workflow of (-)-Menthyloxyacetic Acid.

## **Application in Chiral Resolution**

The primary application of **(-)-Menthyloxyacetic acid** is in the resolution of racemic mixtures, particularly amines and alcohols.[5][6] The process involves the formation of diastereomeric salts or esters, which can then be separated by techniques such as fractional crystallization due to their differing solubilities.



# **General Protocol for Chiral Resolution of Racemic Amines**

This protocol outlines a general procedure for the resolution of a racemic amine using (-)Menthyloxyacetic acid. The specific solvent and crystallization conditions may need to be optimized for the particular amine.

#### Materials:

- Racemic amine
- (-)-Menthyloxyacetic acid
- Suitable solvent (e.g., methanol, ethanol, acetone)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- · Diethyl ether or other suitable organic solvent

#### Procedure:

- Diastereomeric Salt Formation: Dissolve the racemic amine in a suitable solvent. In a
  separate flask, dissolve an equimolar amount of (-)-Menthyloxyacetic acid in the same
  solvent. Slowly add the acid solution to the amine solution with stirring.
- Fractional Crystallization: Allow the solution to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
- Isolation of the Diastereomer: Collect the crystals by filtration. The crystals can be recrystallized from a suitable solvent to improve diastereomeric purity.
- Liberation of the Enantiomerically Pure Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the liberated free amine with an organic solvent (e.g., diethyl ether).







- Isolation of the Pure Enantiomer: Dry the organic extract over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
- Recovery of the Other Enantiomer: The more soluble diastereomeric salt remaining in the mother liquor can be recovered by evaporating the solvent. The other enantiomer of the amine can then be liberated by following steps 4 and 5.





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